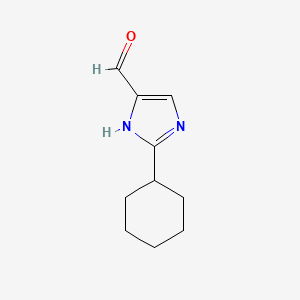

2-Cyclohexyl-1H-imidazole-5-carbaldehyde

Description

BenchChem offers high-quality 2-Cyclohexyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1343197-84-1 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-cyclohexyl-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |

InChI Key |

PRLQBRHCQQEECF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde

CAS 1343197-84-1

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, and prospective applications.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drug molecules.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a cyclohexyl group at the 2-position and a carbaldehyde at the 5-position of the imidazole ring, as in 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, offers a versatile platform for the synthesis of novel bioactive compounds. The lipophilic cyclohexyl moiety can enhance membrane permeability and target engagement, while the reactive aldehyde group serves as a synthetic handle for further molecular elaboration.

Physicochemical Properties

While extensive experimental data for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde is not publicly available, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Reference/Justification |

| Molecular Formula | C10H14N2O | [4] |

| Molecular Weight | 178.23 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid | Based on similar imidazole aldehydes |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The cyclohexyl group increases lipophilicity. |

| Boiling Point | > 300 °C (estimated) | High due to the polar imidazole ring and potential for hydrogen bonding. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| pKa | Imidazole NH proton: ~14 (acidic); Aldehyde is non-ionizable. | General pKa of imidazole NH. |

Synthesis and Purification

A plausible and efficient synthetic route to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde involves a two-step process: the initial construction of the 2-cyclohexyl-1H-imidazole core followed by regioselective formylation.

Step 1: Synthesis of 2-Cyclohexyl-1H-imidazole

The Debus-Radziszewski imidazole synthesis provides a classical and versatile method for the preparation of C-substituted imidazoles.[5][6] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Protocol:

-

To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add cyclohexanecarboxaldehyde (1 equivalent).

-

Add a source of ammonia, such as ammonium hydroxide or ammonium acetate (2-3 equivalents).

-

The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure 2-cyclohexyl-1H-imidazole.

Causality of Experimental Choices:

-

Glyoxal serves as the C4-C5 backbone of the imidazole ring.

-

Cyclohexanecarboxaldehyde provides the C2 carbon and the cyclohexyl substituent.

-

Ammonia is the source of the two nitrogen atoms in the imidazole ring.

-

The choice of a protic solvent like ethanol facilitates the condensation reactions and helps to dissolve the starting materials.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including imidazoles.[7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[7]

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3) (1-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Dissolve the 2-cyclohexyl-1H-imidazole (1 equivalent) from Step 1 in a minimal amount of dry DMF or another suitable aprotic solvent.

-

Add the solution of the imidazole to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This step should be performed with caution as it is highly exothermic and involves gas evolution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.

Causality of Experimental Choices:

-

DMF and POCl3 react to form the electrophilic Vilsmeier reagent (chloroiminium ion), which is the active formylating agent.[7]

-

The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.

-

The electron-rich imidazole ring attacks the electrophilic Vilsmeier reagent, leading to the introduction of the formyl group. Formylation typically occurs at the C5 position in 2-substituted imidazoles due to electronic effects.

-

The basic workup hydrolyzes the intermediate iminium salt to the final aldehyde product.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.

Spectroscopic Analysis

The structural elucidation of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde would rely on a combination of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).

-

Imidazole Ring Proton: A singlet for the C4-H proton (δ 7.5-8.5 ppm).

-

Imidazole NH Proton: A broad singlet that may be exchangeable with D₂O (variable chemical shift, typically δ 10-13 ppm).

-

Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.0-3.0 ppm). The proton on the carbon attached to the imidazole ring will be the most downfield of this group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl: A resonance in the downfield region (δ 180-190 ppm).

-

Imidazole Ring Carbons: Resonances for C2, C4, and C5 in the aromatic region (δ 120-150 ppm). The C2 carbon bearing the cyclohexyl group will be significantly downfield.

-

Cyclohexyl Carbons: A set of resonances in the aliphatic region (δ 25-45 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.

-

C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1450-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 178.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Fragmentation Pattern: Expect fragmentation of the cyclohexyl group and loss of CO from the aldehyde.

-

Potential Applications in Drug Discovery

The unique structural features of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde make it a valuable building block for the synthesis of novel therapeutic agents. The imidazole core is a known pharmacophore in numerous approved drugs.[1]

Potential Therapeutic Areas:

-

Anticancer Agents: Many imidazole derivatives exhibit potent anticancer activity.[8] The aldehyde functionality can be used to synthesize imines, Schiff bases, or other derivatives that can interact with biological targets such as DNA or enzymes like topoisomerase.[8]

-

Antifungal and Antibacterial Agents: The imidazole scaffold is central to many antifungal drugs (e.g., ketoconazole).[1] Novel derivatives of this compound could be explored for their efficacy against resistant microbial strains.

-

Anti-inflammatory Agents: Imidazole-containing compounds have been investigated as inhibitors of inflammatory pathways. The aldehyde can be a precursor to molecules targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the overall structure can be tailored to fit into the binding pockets of various enzymes.[9]

Diagram of Potential Drug Discovery Workflow:

Caption: A workflow for utilizing the title compound in drug discovery.

Conclusion

2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a promising heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established and reliable organic chemistry methodologies. The combination of a lipophilic cyclohexyl group, a pharmacologically relevant imidazole core, and a synthetically versatile aldehyde functionality provides a rich platform for the creation of diverse chemical libraries for biological screening. Further research into the synthesis of derivatives and their evaluation in various disease models is warranted to fully explore the therapeutic potential of this compound.

References

-

Wikipedia. Imidazole. [Link]

-

Slideshare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

-

Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

- Google Patents. CN115626896A - Method for synthesizing imidazole compound.

-

SpringerLink. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. A Review on “Imidazole and Various Biological Activities”. [Link]

-

PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]

-

MDPI. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

Sources

- 1. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. aceschem.com [aceschem.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors [mdpi.com]

2-Cyclohexyl-1H-imidazole-4-carbaldehyde chemical structure properties

Technical Monograph: 2-Cyclohexyl-1H-imidazole-4-carbaldehyde

Executive Summary 2-Cyclohexyl-1H-imidazole-4-carbaldehyde (C₁₀H₁₄N₂O) is a high-value heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Distinguished by the presence of a lipophilic cyclohexyl moiety at the C2 position and a reactive formyl group at the C4 position, this scaffold serves as a critical pharmacophore in the development of angiotensin II receptor antagonists, p38 MAP kinase inhibitors, and antifungal agents. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for the effective utilization of this compound in drug discovery.

Chemical Architecture & Physicochemical Properties

The molecule exists in a tautomeric equilibrium between the 4-formyl and 5-formyl species, a characteristic feature of N-unsubstituted imidazoles. The cyclohexyl group at C2 significantly enhances lipophilicity compared to the parent imidazole-4-carbaldehyde, facilitating membrane permeability in downstream derivatives.

| Property | Value / Description |

| IUPAC Name | 2-Cyclohexyl-1H-imidazole-4-carbaldehyde |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| pKa (Imidazole N) | ~6.5 - 7.5 (Estimated; basic N3) |

| LogP | ~2.1 (Predicted; lipophilic shift vs. parent) |

| Tautomerism | Rapid equilibrium between 1H-imidazole-4-CHO and 1H-imidazole-5-CHO |

Structural Insight: The steric bulk of the cyclohexyl group at C2 shields the N1/N3 positions slightly but primarily dictates the binding affinity in hydrophobic pockets of target proteins (e.g., AT1 receptors).

Synthetic Pathways

Two primary routes are validated for the synthesis of 2-substituted imidazole-4-carbaldehydes. The Modified Debus-Radziszewski reaction is preferred for de novo construction, while Oxidative Functionalization is used when the hydroxymethyl precursor is available.

Protocol A: Modified Debus-Radziszewski Cyclization (De Novo)

This method condenses a dicarbonyl species with an aldehyde and ammonia.

-

Reagents: Glyoxal (40% aq), Cyclohexanecarbaldehyde, Ammonium Acetate, Methanol.

-

Mechanism: The condensation of glyoxal and ammonia generates unstable diimine intermediates which capture the cyclohexyl aldehyde to close the imidazole ring.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve cyclohexanecarbaldehyde (1.0 eq) in Methanol (10 vol).

-

Ammonia Source: Add Ammonium Acetate (4.0 eq) to the solution.

-

Cyclization: Dropwise add Glyoxal (40% aq. solution, 1.0 eq) at 0°C to prevent polymerization.

-

Reaction: Warm to room temperature and stir for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Workup: Concentrate methanol under reduced pressure. Neutralize the residue with sat. NaHCO₃. Extract with Ethyl Acetate (3x).

-

Purification: The crude usually contains polymeric byproducts. Purify via flash column chromatography (SiO₂, Gradient 0→10% MeOH in DCM).

Protocol B: Selective Oxidation (From Alcohol)

If 2-cyclohexyl-4-(hydroxymethyl)imidazole is available (often from reduction of the ester), selective oxidation preserves the imidazole ring.

-

Reagent: Activated Manganese Dioxide (MnO₂) or Swern conditions.

-

Key Advantage: Avoids the formation of polymeric glyoxal byproducts.

Reaction Scheme Visualization:

Caption: Figure 1.[1] Convergent synthetic pathways for the 2-cyclohexyl-imidazole-4-carbaldehyde scaffold.

Reactivity Profile & Functionalization

The molecule presents three distinct vectors for chemical modification, enabling the rapid generation of diversity libraries in drug discovery.

Vector 1: The Aldehyde (C4-Formyl)

The most reactive site, ideal for fragment growing.

-

Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form aminomethyl derivatives. Note: The imidazole nitrogen does not require protection if mild reducing agents are used.

-

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to vinyl imidazoles (e.g., urocanic acid derivatives).

-

Henry Reaction: Condensation with nitroalkanes to access histamine analogs.

Vector 2: The Imidazole Nitrogen (N1)[2]

-

N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃/DMF) typically yields a mixture of 1,4- and 1,5- regioisomers.

-

Regioselectivity Rule: Steric bulk at C2 (cyclohexyl) generally favors alkylation at the nitrogen distal to the bulky group, but the tautomeric equilibrium complicates this. Structural confirmation via NOE NMR is mandatory.

-

-

Protection: Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups are recommended for masking the nitrogen during harsh aldehyde manipulations.

Vector 3: The C5 Position

-

Halogenation: Electrophilic halogenation (NCS or NBS) occurs preferentially at C5, providing a handle for Suzuki/Sonogashira couplings.

Reactivity Logic Diagram:

Caption: Figure 2. Divergent synthesis vectors from the core scaffold.

Medicinal Chemistry Applications

The 2-cyclohexyl-imidazole moiety is a validated pharmacophore in several therapeutic classes.

-

Angiotensin II Receptor Antagonists:

-

Analogous to the 2-butyl-chloroimidazole core of Losartan . The cyclohexyl group provides enhanced hydrophobic interaction within the AT1 receptor pocket compared to the butyl chain.

-

Mechanism:[2] The imidazole ring mimics the histidine residue of Angiotensin II, blocking receptor activation.

-

-

Kinase Inhibitors (p38 MAP):

-

Trisubstituted imidazoles are classic p38 inhibitors. The aldehyde serves as a linchpin to attach "hinge-binding" motifs via reductive amination.

-

-

Antifungal Agents:

-

Azole antifungals target sterol 14α-demethylase (CYP51). The imidazole nitrogen coordinates with the heme iron of the enzyme.

-

Safety & Handling Protocols

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-cyclohexyl-1H-imidazole-4-carboxylic acid).

-

Stability: The compound is stable in solution for short periods but should not be stored in protic solvents for extended durations to avoid hemiacetal formation.

References

-

Debus-Radziszewski Synthesis

-

Properties of Imidazole-4-carbaldehyde

-

Medicinal Chemistry Context (Losartan Analogs)

-

Journal of Organic Chemistry.[10] "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde."

-

-

General Reactivity of Imidazoles

-

Sigma-Aldrich.[13] "4-Imidazolecarboxaldehyde Product Sheet."

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Imidazolecarboxaldehyde 98 3034-50-2 [sigmaaldrich.com]

- 13. 2-Ethyl-1H-imidazole-4-carbaldehyde AldrichCPR 83902-00-5 [sigmaaldrich.com]

Strategic Utilization of 2-Cyclohexyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry

Executive Summary

The 2-cyclohexyl-1H-imidazole-4-carbaldehyde scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the ubiquitous 2-phenyl or 2-methyl analogs, the 2-cyclohexyl substituent introduces significant lipophilicity (increasing logP) and steric bulk without the planarity of an aromatic ring. This guide analyzes the synthesis, reactivity, and strategic application of this building block, specifically focusing on its utility in designing Angiotensin II receptor antagonists and p38 MAP kinase inhibitors where hydrophobic pocket filling is critical.

Structural Significance & Pharmacophore Analysis

The "Escape from Flatland"

In the context of Fragment-Based Drug Discovery (FBDD), the 2-cyclohexyl group contributes to the fraction of sp3-hybridized carbons (

-

Lipophilicity: The cyclohexyl group is a bioisostere for

-butyl or phenyl groups but offers a higher hydrophobic surface area. -

Steric Occlusion: The bulk of the cyclohexyl ring at the C2 position creates a "shielding" effect, often protecting the N3 nitrogen from metabolic oxidation while enforcing specific binding conformations in the active site.

-

Tautomeric Equilibrium: The imidazole ring exists in equilibrium between the

and

Synthetic Strategies

To access the 2-cyclohexyl-1H-imidazole-4-carbaldehyde core, we prioritize two methodologies: De Novo Cyclization (for scale-up) and Lithiation-Formylation (for late-stage functionalization).

Method A: De Novo Cyclization (Scalable)

The most robust route involves the condensation of cyclohexanecarboxamidine with a reactive dicarbonyl equivalent, such as bromomalonaldehyde (often generated in situ from mucobromic acid or similar precursors).

-

Mechanism: The amidine nitrogen attacks the electrophilic carbonyl, followed by cyclization and dehydration.

-

Advantage: Avoids the use of pyrophoric lithium reagents; amenable to multi-gram scale.

Method B: C4-Lithiation / Formylation

For converting existing 2-cyclohexylimidazoles to the aldehyde.

-

Protocol: Protection of N1 (e.g., SEM or THP)

C4-Lithiation ( -

Critical Control: The C2 position is blocked by the cyclohexyl group, preventing the common C2-lithiation side reaction. However, halogen-metal exchange (using 4-bromo-2-cyclohexylimidazole) is preferred over direct deprotonation to ensure regiocontrol.

Visualizing the Synthetic Workflow

Figure 1: Comparative synthetic pathways for the generation of the target aldehyde.[1][2] The cyclization route is preferred for raw material construction, while metalation is used for derivative synthesis.

Reactivity & Functionalization[1][3]

The C4-aldehyde is a "chemical handle" allowing rapid diversification.

Reductive Amination (The N-Vector)

The most common application is coupling with amines to generate secondary/tertiary amines.

-

Challenge: The adjacent imidazole nitrogen (N3) can coordinate with Lewis acids or borohydrides.

-

Solution: Use mild reductants like Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. The acetic acid protonates the imidazole ring, preventing catalyst poisoning and accelerating imine formation.

Heterocycle Formation (The C-Vector)

-

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to unsaturated esters or nitriles.

-

Van Leusen Reaction: Can convert the aldehyde into a nitrile or extend the imidazole chain.

Divergent Synthesis Diagram

Figure 2: Functionalization tree demonstrating the versatility of the aldehyde handle for library generation.

Experimental Protocols

Protocol 4.1: Synthesis via Metalation (Small Scale)

Use this protocol for converting 4-bromo-2-cyclohexylimidazole to the aldehyde.

Reagents:

-

4-Bromo-2-cyclohexyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (Protected precursor)

- -Butyllithium (2.5 M in hexanes)[3][4]

-

Anhydrous DMF

-

Anhydrous THF[4]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add the protected imidazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure temperature equilibration for 15 mins.

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange. Stir at -78°C for 45 minutes. -

Formylation: Add anhydrous DMF (3.0 equiv) in one portion.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x). -

Deprotection: Treat the crude oil with TFA/DCM (1:1) at RT for 2 hours to remove the SEM group if necessary (or carry forward protected).

Protocol 4.2: Reductive Amination (Library Scale)

Standardized for high-throughput synthesis.

Procedure:

-

Dissolve 2-cyclohexyl-1H-imidazole-4-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

-

Add Acetic Acid (1.5 equiv). Note: Acid catalysis is essential for imidazoles.

-

Stir for 30 minutes at Room Temperature to allow imine formation.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

-

Stir for 12-16 hours.

-

Workup: Quench with saturated

. Extract with DCM.

Physicochemical Properties Table

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 178.23 g/mol | Fragment-like, allows for heavy substitution. |

| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 2 (N, O) | The aldehyde O is a metabolic soft spot (oxidation). |

| pKa (Imidazole) | ~7.5 - 8.0 | Basic; likely protonated at physiological pH. |

References

-

BenchChem. (2025).[4][5] An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Retrieved from

-

Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from

-

Organic Syntheses. (2014). Synthesis of Imidazole-2-carboxaldehyde. Org. Synth. 2014, 91, 150-159. Retrieved from

-

National Institutes of Health (NIH). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2024).[6] 1H-Imidazole-4-carbaldehyde Synthesis and Product Properties. Retrieved from

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Imidazole synthesis [organic-chemistry.org]

Lipophilic Imidazole Aldehyde Derivatives: Synthetic Architectures and Medicinal Utility

Executive Summary

This technical guide addresses the design, synthesis, and medicinal application of lipophilic imidazole aldehyde derivatives . While the imidazole ring is a ubiquitous "privileged scaffold" in medicinal chemistry (found in histamine, histidine, and purines), the specific incorporation of a lipophilic tail and a reactive aldehyde handle creates a unique pharmacophore. This motif serves two critical roles: (1) as a versatile synthetic intermediate for fragment-based drug discovery (FBDD), and (2) as a covalent warhead capable of reversible engagement with nucleophilic residues (Cys/Lys) in target proteins.

This guide provides researchers with actionable synthetic protocols, mechanistic insights into regioselectivity, and strategies for modulating physicochemical properties (LogP, tPSA) to optimize membrane permeability and target residence time.

Structural Significance & Pharmacophore Design[1]

The lipophilic imidazole aldehyde is not merely a precursor; it is a tuned chemical entity designed to bridge the gap between solubility and permeability.

The Triad of Functionality

-

The Imidazole Core (Polar Head): Acts as a hydrogen bond acceptor/donor (pKa ~7.0), mimicking the histidine side chain. It facilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. -

The Lipophilic Moiety (Hydrophobic Tail): Typically an N1-alkyl, N1-aryl, or C2-aryl group. This domain modulates the partition coefficient (LogP), driving the molecule through lipid bilayers and anchoring it into hydrophobic sub-pockets (e.g., the ATP-binding site of kinases).

-

The Aldehyde Group (Reactive Handle):

-

Synthetic: A "linchpin" for carbon-carbon or carbon-nitrogen bond formation (Reductive amination, Wittig olefination).

-

Therapeutic: An electrophilic warhead for Targeted Covalent Inhibitors (TCIs) . Unlike irreversible Michael acceptors (acrylamides), aldehydes often form reversible hemithioacetals with cysteine or Schiff bases with lysine, allowing for high potency with reduced off-target immunogenicity.

-

Regioselectivity & Numbering

The position of the aldehyde relative to the lipophilic group drastically alters electronic properties.

-

C4-Aldehyde: The most common motif derived from Vilsmeier-Haack formylation.

-

C2-Aldehyde: Accessed via lithiation; highly reactive due to the adjacent nitrogens.

-

C5-Aldehyde: Often sterically congested if N1 is substituted.

Synthetic Architectures and Pathways

The synthesis of these derivatives requires navigating the regioselectivity of the imidazole ring. Below is the decision matrix for synthetic routes.

Pathway Visualization (Graphviz)

Figure 1: Divergent synthetic pathways for accessing C2 vs. C4 imidazole aldehydes.

Comparative Synthetic Methods

| Method | Target Regioisomer | Reagents | Key Advantage | Limitation |

| Vilsmeier-Haack | C4 (Major) | POCl | Scalable, low cost, works on electron-rich rings.[1] | Requires careful temp control; POCl |

| C2-Lithiation | C2 | n-BuLi, DMF | Exclusive C2 selectivity. | Requires cryogenic conditions (-78°C); moisture sensitive. |

| Oxidation | C4 or C5 | MnO | Mild conditions; avoids acidic workup. | Requires alcohol precursor; MnO |

| Debus-Radziszewski | C4/C5 | Glyoxal, NH | One-pot assembly of ring. | Often yields mixtures; lower yields for complex R groups. |

Experimental Protocols

The following protocols are designed for the synthesis of 1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde , a representative lipophilic scaffold.

Protocol A: N-Arylation (The Lipophilic Anchor)

Objective: Install a lipophilic aryl group at N1.

-

Reagents: Imidazole (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), CuI (0.1 eq), Cs

CO -

Procedure:

-

Charge a flame-dried Schlenk tube with imidazole, aryl iodide, CuI, and base under Argon.

-

Add DMSO (anhydrous) and L-Proline.

-

Heat to 110°C for 24 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water (x3) and brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Checkpoint: Verify N1-substitution via

H NMR (loss of N-H signal, shift of ring protons).

-

Protocol B: Vilsmeier-Haack Formylation (The Functional Handle)

Objective: Introduce the aldehyde at C4.

-

Reagents: 1-(4-chlorophenyl)-imidazole (from Protocol A), POCl

(1.5 eq), DMF (5.0 eq). -

Procedure:

-

Step 1 (Vilsmeier Reagent): Cool DMF to 0°C in a round-bottom flask. Add POCl

dropwise over 20 min. Stir for 30 min at 0°C to form the chloroiminium salt (white precipitate may form). -

Step 2 (Addition): Add the imidazole substrate (dissolved in minimal DMF) dropwise to the reagent.

-

Step 3 (Cyclization/Heating): Warm to RT, then heat to 80°C for 4 hours. Note: Monitoring by TLC is critical here.

-

Step 4 (Hydrolysis): Pour the reaction mixture onto crushed ice/saturated NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Step 5 (Isolation): Extract with CH

Cl

-

-

Validation:

-

IR: Strong carbonyl stretch at ~1670-1690 cm

. -

H NMR: Distinct aldehyde proton singlet at

-

Medicinal Chemistry Applications

Covalent Inhibition Mechanism

Lipophilic imidazole aldehydes are gaining traction as Targeted Covalent Inhibitors (TCIs) . The aldehyde reacts with a non-catalytic cysteine residue near the binding pocket to form a reversible hemithioacetal.

Mechanism Visualization:

Figure 2: Reversible covalent engagement of cysteine by imidazole aldehyde.

Case Study: CYP450 Inhibition

Imidazole derivatives are classic inhibitors of heme-iron enzymes (e.g., CYP450, 17

Fragment-Based Drug Discovery (FBDD)

The aldehyde group is a "privileged handle" for rapid library generation.

-

Reductive Amination: Reaction with diverse amines + NaBH(OAc)

yields secondary amines (pK -

Henry Reaction: Reaction with nitroalkanes yields nitroalkenes, precursors to histamine analogs.

-

Imidazo-fused Heterocycles: Condensation with diamines yields imidazo[1,2-a]pyridines or imidazo[1,5-a]pyrazines, effectively "locking" the conformation.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Vilsmeier | Moisture in DMF/POCl | Distill DMF over CaH |

| Regioisomer Mixtures | Steric crowding at N1 | Use bulkier protecting groups if N1 is not the final lipophilic anchor. |

| Aldehyde Oxidation | Air sensitivity | Store under Argon at -20°C. Use immediately or convert to stable acetal. |

| Poor Solubility | High Lipophilicity (LogP > 5) | Introduce polar solubilizing groups (morpholine, piperazine) via reductive amination of the aldehyde. |

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Medicinal Utility of Imidazole Aldehydes

-

Title: 1H-Imidazole-4-carbaldehyde: properties, applications and safety[4]

- Source: ChemicalBook

-

-

Covalent Inhibition Strategies

- Title: The Current Toolbox for Covalent Inhibitors: From Hit Identific

- Source: Journal of Medicinal Chemistry (PMC)

-

URL:[Link]

-

Synthesis of Bioactive Imidazoles

- Title: Synthesis of Bioactive Imidazoles: A Review

- Source: Hilaris Publisher

-

URL:[Link]

-

General Protocol for Vilsmeier Formylation

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Cyclohexyl-1H-imidazole-5-carbaldehyde molecular weight and formula

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, robust synthetic protocols, and structural validation.

Primary Class: Heterocyclic Building Blocks | Application: Medicinal Chemistry Intermediates

Executive Summary

2-Cyclohexyl-1H-imidazole-5-carbaldehyde (CAS: 1343197-84-1) is a functionalized imidazole derivative serving as a critical "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Characterized by the juxtaposition of a lipophilic cyclohexyl moiety and a reactive electrophilic formyl group on a polar imidazole core, this compound offers a unique vector for optimizing pharmacokinetic profiles—specifically balancing lipophilicity (LogP) with aqueous solubility.

This guide details the physicochemical properties, regioselective synthetic pathways, and downstream applications of this compound, addressing the specific challenges of handling tautomeric imidazole aldehydes.

Physicochemical Identity & Properties[2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium between the 4-formyl and 5-formyl forms due to the rapid proton migration on the imidazole nitrogen. While often designated as the 5-carbaldehyde, it is chemically equivalent to the 4-carbaldehyde in solution unless the nitrogen is substituted.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 2-Cyclohexyl-1H-imidazole-5-carbaldehyde | Tautomer: 2-Cyclohexyl-1H-imidazole-4-carbaldehyde |

| CAS Number | 1343197-84-1 | Validated via chemical vendor databases |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.11 g/mol |

| Physical State | Pale yellow to off-white solid | Aldehydes may darken upon oxidation |

| Solubility | DMSO, Methanol, Ethanol, DCM | Limited solubility in water at neutral pH |

| pKa (Calculated) | ~6.5 - 7.0 (Imidazole N) | Protonation occurs on the pyridine-like nitrogen |

| LogP (Predicted) | 2.1 ± 0.3 | Cyclohexyl group significantly increases lipophilicity vs. parent imidazole |

Synthetic Methodology: Regioselective Lithiation Route

While direct Vilsmeier-Haack formylation of 2-substituted imidazoles is possible, it often suffers from low regioselectivity and harsh conditions. The Protected Lithiation-Formylation strategy is the industry standard for high-purity synthesis, ensuring exclusive C-5 functionalization.

Retrosynthetic Logic

The synthesis relies on the "directed ortho-metalation" (DoM) concept. The imidazole nitrogen must be protected to:

-

Prevent deprotonation of the acidic N-H (pKa ~14).

-

Direct the lithiation species to the C-5 position via coordination.

-

Enhance solubility in aprotic solvents (THF).

Detailed Protocol

Step 1: N-Protection (Tritylation)

-

Reagents: 2-Cyclohexylimidazole, Trityl chloride (TrtCl), Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or DMF.

-

Rationale: The bulky trityl group blocks the N-1 position and sterically hinders the C-2 position (already occupied), forcing subsequent reactions to C-5 (or C-4).

Step 2: C-5 Lithiation & Formylation

-

Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), DMF.

-

Conditions: -78°C under Argon/Nitrogen.

-

Protocol:

-

Dissolve N-trityl-2-cyclohexylimidazole in anhydrous THF. Cool to -78°C.

-

Add n-BuLi dropwise. Critical: Maintain temp < -70°C to prevent "halogen-dance" type rearrangements or ring opening, although less risky without halogens.

-

Stir for 30-60 mins to generate the 5-lithio species.

-

Add anhydrous DMF (3-5 equivalents) as the electrophile.

-

Warm to RT to allow formylation.

-

Step 3: Deprotection

-

Reagents: Dilute HCl or Acetic Acid/Methanol.

-

Mechanism: Acidic hydrolysis removes the acid-labile trityl group.

-

Purification: Neutralize with NaHCO₃ to precipitate the free base product.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow utilizing the Protected Lithiation-Formylation strategy for high regioselectivity.

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CHO): Singlet at δ 9.5 – 9.8 ppm . This is the diagnostic peak.

-

Imidazole Ring Proton (C4-H): Singlet (broad) around δ 7.8 – 8.0 ppm . Note: If exchangeable N-H is present, this peak may shift or broaden.

-

Amine (N-H): Broad singlet, typically δ 12.0 – 13.0 ppm (disappears with D₂O shake).

-

Cyclohexyl Group:

-

Methine (CH-Im): Multiplet at δ 2.6 – 2.9 ppm .

-

Methylene (CH₂): Series of multiplets between δ 1.2 – 2.0 ppm (integrating to 10H).

-

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 179.23 m/z .

-

Fragmentation Pattern: Loss of CO (M-28) is common for aromatic aldehydes, though less prominent in soft ionization. Loss of cyclohexyl fragments may occur at higher collision energies.

Applications in Drug Discovery[2][4][7][8]

This molecule acts as a "linchpin" intermediate. The aldehyde functionality allows for rapid diversification into complex heterocycles, while the cyclohexyl group provides a hydrophobic anchor often required for binding to hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).

Key Reaction Pathways

-

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields amine-linked libraries (e.g., for GPCR ligands).

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) to form acrylic acid derivatives (urocanic acid analogs).

-

Oxidation: Conversion to 2-cyclohexyl-1H-imidazole-5-carboxylic acid , a precursor for amide coupling.

-

Heterocyclization: Reaction with hydrazines or diamines to form fused ring systems (e.g., imidazo[4,5-b]pyridines).

Application Logic Diagram

Figure 2: Divergent synthesis pathways transforming the core aldehyde into bioactive therapeutic classes.

Handling & Stability Protocols

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Oxidation Risk: Imidazole aldehydes are susceptible to autoxidation to the corresponding carboxylic acid upon prolonged air exposure.

-

Hygroscopicity: The imidazole ring can absorb moisture; keep desiccated.

-

Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59955639 (Related Structure). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Imidazoles: Recent Literature and Protocols. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2006).Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron.

Sources

Technical Guide: Tautomeric Dynamics of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde

[1]

Executive Summary

2-Cyclohexyl-1H-imidazole-5-carbaldehyde (often commercially labeled as the 4-carbaldehyde isomer) represents a critical scaffold in the synthesis of angiotensin II receptor antagonists, kinase inhibitors, and imidazole-based ionic liquids.[1] Its utility is defined by the annular tautomerism of the imidazole ring—a rapid, solvent-dependent proton migration between the N1 and N3 positions.

For drug development professionals, understanding this equilibrium is not merely academic; it dictates ligand-protein binding modes , solubility profiles , and regioselectivity during functionalization (e.g., N-alkylation).[1] This guide provides a mechanistic breakdown of the tautomeric preference of the 2-cyclohexyl derivative, supported by experimental protocols for definitive characterization.

Mechanistic Foundations: The 1,4 vs. 1,5 Equilibrium

The Tautomeric Pairs

The imidazole ring undergoes a [1,3]-sigmatropic proton shift. For 2-cyclohexyl-imidazole-carbaldehyde, this results in two distinct tautomers:

-

Tautomer A (1,4-isomer): The proton resides on the nitrogen distal to the formyl group.

-

Tautomer B (1,5-isomer): The proton resides on the nitrogen proximal to the formyl group.

While the 2-cyclohexyl group acts as an electron-donating group (EDG) via induction (+I) and hyperconjugation, the formyl group (-CHO) is a strong electron-withdrawing group (EWG).[1]

Electronic and Solvent Effects

Classically, electron-withdrawing groups (like -NO₂) favor the 1,4-tautomer in the gas phase and non-polar solvents to minimize dipolar repulsion between the pyridine-like nitrogen lone pair and the carbonyl oxygen.[1]

However, specific solvation effects invert this rule for imidazole-carbaldehydes. Research on 2-substituted imidazole aldehydes indicates that in polar aprotic solvents (e.g., DMSO), the 1,5-tautomer is often thermodynamically preferred.[1] This is attributed to:

-

Dipole Stabilization: The high dielectric constant of DMSO stabilizes the larger dipole moment of the 1,5-form.

-

Intermolecular H-Bonding: The 1,5-geometry facilitates specific solute-solvent hydrogen bonding networks that are less favorable in the 1,4-configuration.[1]

Key Insight: The bulky cyclohexyl group at C2 imposes steric constraints that may further destabilize the planar solvation shell, but the electronic preference for the 1,5-form in polar media remains the dominant driver.

Visualization of the Equilibrium

The following diagram illustrates the proton migration and the resonance structures involved.

Caption: Dynamic equilibrium between 1,4- and 1,5-tautomers, modulated by solvent polarity and substituent effects.

Analytical Characterization Protocols

Distinguishing tautomers requires techniques that operate faster than the proton exchange rate or stabilize the equilibrium.

NMR Spectroscopy (Solution State)

In standard solvents (CDCl₃, DMSO-d₆) at room temperature (298 K), the proton exchange is often fast on the NMR timescale , resulting in averaged signals.

Protocol: Variable Temperature (VT) NMR To resolve distinct tautomers, you must slow the exchange rate.

-

Solvent: Use THF-d₈ or CD₂Cl₂ (allows cooling to -80°C).[1] Avoid protic solvents (MeOH, H₂O) which accelerate exchange.

-

Temperature Gradient: Acquire ¹H NMR spectra from 298 K down to 193 K in 10 K increments.

-

Observation:

-

Coalescence Point: The broad averaged signals will split into two distinct sets of peaks below the coalescence temperature (Tc).

-

Integration: At the lowest temperature, integrate the distinct aldehyde protons (-CHO) to determine the

([1,5]/[1,4]).

-

¹³C Chemical Shift Diagnostics

The chemical shift difference (

| Carbon Position | 1,4-Tautomer Shift (Calc.) | 1,5-Tautomer Shift (Calc.) | Diagnostic Rule |

| C4 (ipso to CHO) | ~135-140 ppm | ~125-130 ppm | |

| C5 (unsubstituted) | ~120-125 ppm | ~135-140 ppm | Large |

Self-Validating Check: If

Solid-State Analysis (CP-MAS NMR)

Unlike solution state, the solid state fixes the molecule in a single tautomeric form within the crystal lattice.[1]

-

Method: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR.[1]

-

Expected Result: Sharp, distinct signals for C4 and C5 without averaging. This confirms which tautomer crystallizes, which is critical for formulation stability.

Experimental Workflow: Determination of Tautomeric Ratio

This workflow ensures accurate assignment of the dominant species in your specific formulation media.

Caption: Decision tree for experimentally determining tautomeric ratios in solution and solid state.

Implications for Drug Design & Reactivity[3]

Regioselectivity in N-Alkylation

When reacting 2-cyclohexyl-1H-imidazole-5-carbaldehyde with an alkyl halide (R-X), the product distribution (N1-R vs N3-R) is governed by the Curtin-Hammett principle .[1] The product ratio depends on the relative transition state energies, not just the ground-state tautomeric population.

-

Observation: Alkylation often yields a mixture of regioisomers (1,4- and 1,5-disubstituted products).[1]

-

Control: Using a bulky base (e.g., NaH, t-BuOK) and a bulky electrophile can enhance selectivity for the less sterically hindered nitrogen (usually remote from the cyclohexyl/formyl groups).

Biological Binding

In protein pockets, the specific tautomer is selected by the H-bond donor/acceptor environment of the active site.

-

Docking Simulations: Do not dock a single fixed tautomer. You must generate and dock both tautomers (and the protonated imidazolium form) to avoid false negatives. The energy penalty for tautomerization (~1-3 kcal/mol) is easily compensated by a strong hydrogen bond in the binding pocket.[1]

References

-

Tautomerism of 2-Phenyl Substituted Imidazoles. Source: National Institutes of Health (PMC) Context:[1] Establishes that 2-phenyl-imidazole-5-carbaldehydes are the preferred tautomers in DMSO, contrary to standard EWG rules.

-

Prototropic Tautomerism of Heteroaromatic Compounds. Source: Katritzky et al. / Heterocycles Context: The foundational text on heterocyclic tautomerism, defining the methods (VT-NMR, UV) for distinguishing annular tautomers.

-

Identifying the Tautomer State of Substituted Imidazoles by ¹³C NMR. Source: Nature Communications / ResearchGate Context: Provides the specific ¹³C chemical shift diagnostic method (C4 vs C5 delta) for assigning imidazole tautomers.

-

1H-Imidazole-4-carbaldehyde Properties and Applications. Source: ChemicalBook Context: General properties and industrial applications of imidazole-carbaldehyde derivatives as pharmaceutical intermediates.[1][2]

The Renaissance of the Carbonyl: Engineering Novel Heterocyclic Aldehyde Scaffolds for Reversible Covalent Inhibition

Executive Summary

For decades, the aldehyde group in drug discovery was synonymous with "metabolic liability" and "toxicophore." It was a functional group to be reduced, oxidized, or protected—rarely exploited. However, the approval of Voxelotor (Oxbryta) and the clinical validation of reversible covalent inhibitors (RCIs) have triggered a paradigm shift.

This technical guide addresses the strategic design, synthesis, and validation of novel heterocyclic aldehyde scaffolds. Unlike traditional irreversible inhibitors (e.g., acrylamides) that permanently alkylate proteins, heterocyclic aldehydes offer tunable reversibility . By modulating the electron density of the parent heterocycle, we can precisely engineer the electrophilicity of the formyl group to target specific nucleophiles (Cysteine thiols or Lysine/N-terminal amines) with extended residence times but without the immunogenic risks of permanent haptenization.

Part 1: Mechanistic Foundation & Strategic Rationale

The Chemistry of Reversibility

The core value proposition of the aldehyde warhead is its ability to form metastable adducts. The stability of these adducts is governed by the electrophilicity of the carbonyl carbon, which is directly influenced by the heteroaromatic system it is attached to.

-

Targeting Cysteine (Thiol): Forms a Hemithioacetal .[1] This reaction is thermodynamically favored but kinetically reversible.

-

Targeting Lysine/N-Terminus (Amine): Forms a Schiff Base (Imine) . Often requires an adjacent hydroxyl group (ortho-position) to form an intramolecular hydrogen bond, locking the imine in a stable conformation (as seen in Voxelotor).

Diagram: Reversible Covalent Binding Mechanism

The following diagram illustrates the kinetic equilibrium between the unbound ligand and the covalent complex.

Caption: Kinetic pathway of reversible covalent inhibition. The residence time (1/koff) is tuned by the heterocycle's electronic properties.

Part 2: Novel Scaffold Architectures

To move beyond simple benzaldehydes, we must explore heterocyclic scaffolds that offer superior solubility, metabolic stability, and vectoral growth vectors.

Scaffold Classification by Reactivity

We categorize scaffolds based on the electronic nature of the ring, which dictates the "hardness" or "softness" of the aldehyde warhead.

| Class | Scaffold Type | Electronic Character | Target Nucleophile | Example Structure |

| Type A | Electron-Deficient (π-deficient) | High Electrophilicity (Hard) | Cysteine (Michael-like addition to C=O) | 2-Formyl-pyridine, 4-Formyl-pyrimidine |

| Type B | Electron-Rich (π-excessive) | Low Electrophilicity (Soft) | Lysine / N-Terminus (Schiff Base) | 3-Formyl-indole, 2-Formyl-furan |

| Type C | Amphoteric / Fused | Tunable / Balanced | Context Dependent | 6-Formyl-imidazo[1,2-a]pyridine |

Deep Dive: The Imidazo[1,2-a]pyridine Aldehyde

This scaffold is particularly promising for kinase inhibitors. The bridgehead nitrogen provides a unique electronic environment.

-

Design Logic: Functionalizing the C-3 position with an aldehyde creates a warhead capable of engaging "non-catalytic" cysteines in the hinge region or the P-loop.

-

Advantage: The scaffold itself is a privileged kinase pharmacophore; adding the aldehyde converts a reversible binder into a residence-time-optimized RCI.

Part 3: Synthetic Methodologies

Expertise in generating these scaffolds is critical. We prioritize methods that tolerate other functional groups.

Protocol: Vilsmeier-Haack Formylation of Electron-Rich Heterocycles

This is the gold standard for introducing an aldehyde into indole, pyrrole, or imidazo-fused systems.

Target Molecule: 3-Formyl-1H-indole-5-carbonitrile (A model scaffold with an electron-withdrawing group to fine-tune reactivity).

Reagents:

-

Phosphorus oxychloride (

) -

N,N-Dimethylformamide (DMF)

-

Starting material: 1H-indole-5-carbonitrile

-

Solvent: Anhydrous DMF or 1,2-Dichloroethane

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add

(1.2 eq) over 15 minutes. A white precipitate (chloroiminium salt) will form. Stir for 30 mins at 0°C. -

Substrate Addition: Dissolve the indole substrate (1.0 eq) in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material and formation of the iminium intermediate.

-

Hydrolysis (Critical Step): Cool the reaction to 0°C. Pour the mixture into crushed ice/water containing sodium acetate (3.0 eq) to buffer the pH. Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.

-

Workup: The product often precipitates. Filter the solid, wash with water, and dry. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Self-Validating Check: The appearance of a distinct singlet signal at ~9.8–10.2 ppm in

Part 4: Reactivity Profiling (The "Self-Validating" System)

A novel scaffold is useless if its reactivity is too high (toxicity) or too low (inefficacy). You must establish an Intrinsic Reactivity Index (IRI) .

Protocol: GSH-Reactivity Assay via LC-MS

This assay mimics the cellular environment to predict off-target toxicity (glutathione depletion).

Materials:

-

Test Compound (10 mM DMSO stock)

-

Reduced Glutathione (GSH)

-

Phosphate Buffer (PBS, pH 7.4)

-

Internal Standard (e.g., Warfarin)

Workflow:

-

Incubation: Prepare a reaction mixture with 10 µM Test Compound and 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics) in PBS.

-

Sampling: At time points

min, remove an aliquot. -

Quenching: Immediately quench the aliquot with 1% Formic Acid in Acetonitrile to stop the reaction.

-

Analysis: Inject into LC-MS/MS. Monitor the disappearance of the parent compound [M+H]+ and the appearance of the GSH-adduct [M+GSH+H]+.

-

Calculation: Plot

vs. time. The slope is-

Target Profile:

mins suggests manageable reactivity.

-

Diagram: Reactivity Profiling Workflow

Caption: Iterative design cycle for tuning aldehyde electrophilicity based on kinetic data.

Part 5: Case Studies & Applications

Voxelotor (Oxbryta): The Proof of Concept

Voxelotor treats Sickle Cell Disease by binding to the N-terminal valine of the hemoglobin

-

Scaffold: 2-hydroxybenzaldehyde (Salicylaldehyde derivative).

-

Mechanism: The ortho-hydroxyl group forms an intramolecular Hydrogen bond with the imine nitrogen. This "locks" the drug onto the protein, increasing residence time significantly compared to a simple benzaldehyde.

-

Lesson: For Lysine targeting, always consider an ortho-hydroxyl or ortho-amino group to stabilize the Schiff base.

Emerging Trend: Aldehyde-PROTACs

Traditional PROTACs are large and suffer from poor permeability. "Covalent PROTACs" use an aldehyde warhead to covalently bind the E3 ligase (e.g., DCAF1) or the Target Protein.

-

Advantage: The covalent bond compensates for weaker non-covalent affinity, allowing for smaller, more "drug-like" molecules (Molecular Weight < 600 Da).

References

-

Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[3] ACS Medicinal Chemistry Letters. [Link]

-

Bandyopadhyay, A., & Gao, J. (2016). "Targeting proteins with reversible covalent inhibitors."[1][3][] Current Opinion in Chemical Biology. [Link]

-

Tinder, J. D., et al. (2022). "Reversible Covalent Kinase Inhibitors: Opportunities and Challenges." Journal of Medicinal Chemistry. [Link]

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond." Journal of Medicinal Chemistry. [Link]

-

Keeley, A., et al. (2020). "New approaches to degradation of the androgen receptor." Cancers. (Discusses covalent strategies in degradation). [Link]

Sources

2-Cyclohexyl-1H-imidazole-5-carbaldehyde solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Discovery

2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core, a cyclohexyl group, and a carbaldehyde substituent. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1] The substituents—a bulky, nonpolar cyclohexyl ring and a polar aldehyde group—will significantly influence the molecule's interaction with different solvents.

Understanding the solubility of this compound in DMSO and methanol is paramount for several reasons:

-

DMSO is the universal solvent for storing and testing compounds in high-throughput screening (HTS) due to its exceptional ability to dissolve a wide range of organic molecules.[2] Poor solubility in DMSO can lead to inaccurate bioassay results.

-

Methanol is a polar protic solvent frequently used in analytical chemistry (e.g., HPLC, NMR) and as a co-solvent in formulation studies.[3]

This guide will equip researchers with the foundational knowledge and practical methodology to accurately assess and understand the solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, the key structural features influencing its solubility are:

-

The Imidazole Ring: The imidazole ring is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom).[1][3] This contributes to its solubility in polar solvents.

-

The Cyclohexyl Group: This is a nonpolar, hydrophobic substituent that will favor interactions with nonpolar solvents and may decrease solubility in highly polar solvents.

-

The Carbaldehyde Group: The aldehyde group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents like methanol and DMSO.

Anticipated Solubility:

-

In Methanol: Methanol is a polar protic solvent. It can engage in hydrogen bonding with the imidazole ring's N-H group (as a donor and acceptor) and the aldehyde's oxygen atom (as an acceptor). The nonpolar cyclohexyl group will likely limit the overall solubility.

-

In DMSO: DMSO is a highly polar aprotic solvent. It is an excellent hydrogen bond acceptor and will interact favorably with the imidazole N-H. Its ability to dissolve a broad range of nonpolar and polar compounds suggests that it will be an effective solvent for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.[2] Generally, imidazole and its derivatives exhibit good solubility in DMSO.[3]

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data (e.g., in mg/mL or mM) for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in DMSO and methanol has not been published in peer-reviewed literature. The following table provides a template for how such data should be presented once determined experimentally.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Determination |

| DMSO | 25 | TBD | TBD | Shake-Flask / HPLC |

| Methanol | 25 | TBD | TBD | Shake-Flask / HPLC |

| TBD: To Be Determined |

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the equilibrium solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde. This method, often referred to as the "shake-flask" method, is considered the gold standard for thermodynamic solubility measurement.[4]

Materials and Equipment

-

2-Cyclohexyl-1H-imidazole-5-carbaldehyde (solid)

-

Anhydrous DMSO

-

Methanol (HPLC grade)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

2 mL microcentrifuge tubes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (e.g., 5-10 mg) into a microcentrifuge tube. The key is to have undissolved solid remaining at equilibrium.

-

Add a precise volume of the chosen solvent (DMSO or methanol), for example, 1 mL.

-

Cap the tube tightly.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. This extended time is crucial for obtaining thermodynamic solubility.[5]

-

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[6]

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Perform a serial dilution of the supernatant with the appropriate solvent (methanol is often a good choice for both DMSO and methanol samples for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a standard calibration curve using known concentrations of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.

-

Inject the diluted supernatant onto the HPLC system.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the undissolved supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Conclusion

While direct experimental data for the solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in DMSO and methanol is pending, a thorough understanding of its structural components allows for a reasoned prediction of its behavior. The imidazole and aldehyde moieties suggest favorable interactions with polar solvents, while the cyclohexyl group introduces a hydrophobic character. DMSO, with its broad dissolving power, is expected to be a highly effective solvent. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this and other similar compounds, ensuring data integrity for downstream applications in drug discovery and development.

References

-

Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 893–898. [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

MDPI. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Molecules. [Link]

-

Al-Hourani, B. J., Al-Abras, K., Al-Qaisi, Z. A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules, 29(19), 4567. [Link]

-

EPA. (2025). 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Kireeva, N., Kuz’minykh, D., & Baskin, I. I. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3986. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5585-5587.

-

Pharmaffiliates. (n.d.). 5-Imidazolecarboxaldehyde. Retrieved from [Link]

-

de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. [Link]

-

PubChem. (n.d.). 2-cyclohexyl-4-ethyl-5-methyl-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-cyclohexyl-4,5-dimethyl-1H-imidazole. Retrieved from [Link]

Sources

A Technical Guide to Biologically Active Imidazole-5-Carbaldehyde Analogs: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] Among the vast array of imidazole derivatives, those derived from imidazole-5-carbaldehyde represent a particularly versatile and promising class of molecules. The aldehyde functional group at the C-5 position serves as a highly reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of analogs with a wide spectrum of pharmacological activities.[5] This technical guide provides an in-depth exploration of biologically active imidazole-5-carbaldehyde analogs, covering their synthesis, mechanisms of action, and therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic and analytical methods, and summarize critical data to provide a comprehensive resource for researchers in drug discovery and development.

The Imidazole-5-Carbaldehyde Scaffold: A Privileged Core in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][6] This unique structure imparts a range of physicochemical properties that are highly advantageous for biological activity. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.[7][8][9] Furthermore, the imidazole ring is relatively stable and can be readily substituted at various positions to modulate its electronic and steric properties, thereby fine-tuning its biological activity.[7][10]

The introduction of a carbaldehyde group at the 5-position of the imidazole ring creates a key synthetic intermediate.[11][12] This aldehyde is susceptible to a wide range of chemical reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This synthetic tractability is a primary reason why imidazole-5-carbaldehyde is considered a valuable building block in medicinal chemistry.[5]

Synthetic Strategies for Imidazole-5-Carbaldehyde Analogs

The synthesis of biologically active imidazole-5-carbaldehyde analogs typically begins with the imidazole-5-carbaldehyde core, which can be modified through various chemical reactions. The choice of synthetic route is often dictated by the desired final structure and the intended biological target.

Vilsmeier-Haack Reaction for the Synthesis of the Core Scaffold

A common method for the synthesis of substituted imidazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[13][14] This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes [13]

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride to an ice-cooled solution of DMF.

-

Reaction: Add the starting 2-[alkyl(aryl)amino]acetamide to the freshly prepared Vilsmeier reagent.

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

The causality behind using the Vilsmeier-Haack reaction lies in its efficiency for introducing a formyl group onto an electron-rich heterocyclic system. The chloro-substitution at the 4-position is a common outcome of this reaction with certain substrates and can be a useful handle for further diversification.[13]

Derivatization of the Aldehyde Group

The aldehyde functionality is the primary site for generating a diverse range of analogs. Common derivatizations include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield aminoalkyl-imidazole derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkene-linked imidazole analogs.

-

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or thiosemicarbazides to form hydrazones, oximes, and thiosemicarbazones, respectively.[15]

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters or amides.

-

Reduction: Reduction of the aldehyde to an alcohol, which can be further functionalized.[13]

Workflow for the Synthesis of Imidazole-Derived Thiosemicarbazones

Caption: Apoptosis Induction by Imidazole Analogs in Cancer Cells.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents. [6][15][16][17][18]Azole antifungals, which include imidazole derivatives like clotrimazole and miconazole, are widely used in the clinic. [1]The mechanism of antifungal action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Imidazole-5-carbaldehyde thiosemicarbazones have been investigated for their antifungal properties. [15]For example, 4(5)-imidazolecarboxaldehyde thiosemicarbazone was found to be highly and selectively active against Cladosporium cladosporioides. [15]

Enzyme Inhibition

The structural features of the imidazole ring make it an excellent scaffold for designing enzyme inhibitors. [1][8][14]The nitrogen atoms can coordinate with metal ions in the active site of metalloenzymes, while the planar aromatic ring can participate in pi-stacking interactions. Imidazole-5-carbaldehyde analogs have been explored as inhibitors of various enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease. [14] Table 1: Summary of Biological Activities of Imidazole-5-Carbaldehyde Analogs

| Analog Class | Biological Activity | Example Target/Organism | Reference |

| N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehydes | Anticancer | Ehrlich ascites tumor cells | [19] |

| Imidazole-derived thiosemicarbazones | Antifungal | Cladosporium cladosporioides | [15] |

| Imidazothiadiazole–chalcone hybrids | Multi-target enzyme inhibitors | Cholinesterases, Carbonic anhydrases | [14] |

| 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde derivatives | Antibacterial | K. pneumoniae, E. coli | [16] |

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective imidazole-5-carbaldehyde analogs. Key insights from various studies include:

-

Substitution at the N-1 position: Alkylation or arylation at the N-1 position of the imidazole ring can significantly impact biological activity. [5]The nature of the substituent can influence lipophilicity, which affects cell permeability and target engagement.

-

Modification of the aldehyde: Conversion of the aldehyde to other functional groups, such as imines (Schiff bases), hydrazones, or thiosemicarbazones, often leads to enhanced biological activity. [9][15]These modifications can introduce additional hydrogen bonding and hydrophobic interactions with the target protein.

-